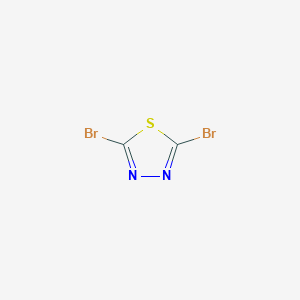

2,5-Dibromo-1,3,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2N2S/c3-1-5-6-2(4)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUBBRVPVSVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389099 | |

| Record name | 2,5-dibromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55981-29-8 | |

| Record name | 2,5-dibromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, details experimental protocols, and presents key characterization data.

Introduction

This compound is a five-membered aromatic heterocycle featuring a thiadiazole ring substituted with bromine atoms at the 2 and 5 positions.[1] Its molecular formula is C₂Br₂N₂S, and it has a molecular weight of 243.91 g/mol .[1] The presence of two bromine atoms enhances the reactivity of the thiadiazole core, making it a valuable building block in organic synthesis for the creation of more complex molecules.[1] This compound serves as a precursor for a variety of disubstituted 1,3,4-thiadiazole derivatives, which are explored for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis of this compound

A plausible and commonly utilized method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-1,3,4-thiadiazole. This multi-step process first introduces a bromine atom onto the thiadiazole ring, followed by diazotization of the amino group and subsequent substitution with a second bromine atom.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a proposed two-step experimental protocol based on established chemical principles for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

-

Dissolution: Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution (e.g., a 2-6% aqueous solution of a suitable acid).

-

Bromination: Cool the solution to 10°C or lower. Add bromine dropwise to the reaction mixture with stirring.

-

Oxidation: In the presence of an oxidant (e.g., hypochlorite, chlorate, or hydrogen peroxide), continue the reaction at a temperature between 15-30°C.

-

Work-up: Neutralize the reaction mixture with a base to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Suspend 2-amino-5-bromo-1,3,4-thiadiazole in a cold aqueous acid solution (e.g., HBr). Add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5°C. Stir for a period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

-

Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as hexane to yield colorless crystals.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₂Br₂N₂S | [1] |

| Molecular Weight | 243.91 g/mol | [1] |

| Appearance | Colorless crystals/solid | |

| Melting Point | 111–113°C | [1] |

| Boiling Point | 289.4°C at 760 mmHg | [1] |

| Density | 2.5 g/cm³ | [1] |

Spectroscopic Data:

| Technique | Data | Interpretation | Reference |

| ¹H NMR (CDCl₃) | No observable signals | Confirms the absence of protons in the molecule. | [1] |

| ¹³C NMR (CDCl₃) | δ 152.1 ppm | Corresponds to the two equivalent carbon atoms of the thiadiazole ring. | [1] |

| IR Spectroscopy | Expected to show characteristic peaks for the C=N and C-S bonds within the heterocyclic ring. | ||

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two bromine atoms. |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Medicinal Chemistry: It serves as a precursor for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The thiadiazole nucleus is a common scaffold in many therapeutic agents.

-

Organic Synthesis: The bromine atoms at the 2 and 5 positions are excellent leaving groups, facilitating various substitution and coupling reactions to introduce diverse functional groups.

-

Materials Science: The electron-deficient nature of the 1,3,4-thiadiazole ring makes it an interesting component in the design of organic electronic materials.

References

An In-Depth Technical Guide to 2,5-Dibromo-1,3,4-thiadiazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3,4-thiadiazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a five-membered aromatic ring containing sulfur and two nitrogen atoms, substituted with two bromine atoms, imparts it with a distinct reactivity profile. The electron-withdrawing nature of the thiadiazole ring, coupled with the labile bromine atoms, makes it a valuable precursor for the synthesis of a wide array of functionalized molecules with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

This compound is a solid at room temperature and possesses moderate lipophilicity, as indicated by its LogP value.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂Br₂N₂S | [1] |

| Molecular Weight | 243.91 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | 289.4 °C at 760 mmHg | [1] |

| Density | 2.5 g/cm³ | [1] |

| LogP | 2.70 | [1] |

| Storage Temperature | Inert atmosphere, 2-8 °C | [2] |

Spectroscopic Data

Due to the symmetrical nature of this compound, its NMR spectra are expected to be simple. As the molecule contains no hydrogen atoms, a proton NMR spectrum cannot be obtained. The Carbon-13 NMR spectrum would show a single signal for the two equivalent carbon atoms in the thiadiazole ring.

¹H-NMR: Not applicable.

¹³C-NMR: A single peak is expected for the two equivalent carbons of the thiadiazole ring. The chemical shift of these carbons in similar 2,5-disubstituted-1,3,4-thiadiazole derivatives typically appears in the range of 160-170 ppm.[3]

FT-IR: The infrared spectrum would provide information about the vibrational modes of the molecule. Key absorptions would include those associated with the C=N and C-S bonds within the thiadiazole ring.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (243.91 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

Synthesis of this compound

Key Reactions of this compound

The reactivity of this compound is dominated by the two bromine atoms, which can be readily displaced by various nucleophiles or participate in cross-coupling reactions.[5]

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution of the bromine atoms.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

-

In a reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Add the desired amine (2-3 equivalents) and a base (e.g., K₂CO₃, Et₃N; 2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. Suzuki Cross-Coupling Reaction

Palladium-catalyzed Suzuki cross-coupling provides an efficient method for the formation of carbon-carbon bonds by reacting this compound with boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 equivalent), the desired boronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 3 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.

Mandatory Visualizations

To illustrate the utility of this compound as a synthetic intermediate, the following diagrams depict its role in key chemical transformations.

References

An In-depth Technical Guide to the Reaction Mechanisms and Intermediates of 2,5-Dibromo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3,4-thiadiazole is a versatile heterocyclic building block in organic synthesis, prized for its reactive bromine atoms at the 2 and 5 positions.[1] This enhanced reactivity makes it a valuable precursor for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.[2][3][4][5] This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, with a focus on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cycloadditions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the susceptibility of its carbon-bromine bonds to cleavage, enabling a variety of transformations. The principal reaction types include nucleophilic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. The bromine atoms can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to yield 2,5-disubstituted-1,3,4-thiadiazoles.[1] The reactions can proceed sequentially, allowing for the synthesis of both symmetrical and unsymmetrical derivatives.

Reaction Scheme:

Intermediates: The SNAr reaction proceeds through a Meisenheimer complex, a transient and high-energy intermediate that is not typically isolated. The negative charge from the attacking nucleophile is delocalized onto the electronegative nitrogen atoms of the thiadiazole ring, stabilizing the intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7][8] This reaction is widely used to form carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted thiadiazoles.

Catalytic Cycle:

Intermediates: The catalytic cycle involves several palladium intermediates. The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the thiadiazole to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While these intermediates are crucial to the reaction, they are typically transient and not isolated under normal reaction conditions. Computational studies on similar dihalothiophenes suggest that the oxidative addition is the rate-determining step.

The Stille coupling reaction pairs this compound with an organotin compound in the presence of a palladium catalyst.[3][9] This reaction is also effective for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups.

Catalytic Cycle:

References

- 1. researchgate.net [researchgate.net]

- 2. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,5-Dibromo-1,3,4-thiadiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-1,3,4-thiadiazole, a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its significance as a versatile intermediate in the development of novel compounds with potential therapeutic applications. While direct biological activity or involvement in specific signaling pathways has not been prominently reported for this compound itself, its utility as a scaffold for creating diverse molecular architectures underscores its importance in medicinal chemistry and materials science.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of halogen atoms, particularly bromine, at the 2 and 5 positions of the thiadiazole ring significantly enhances its reactivity, making this compound a highly valuable and versatile intermediate for the synthesis of more complex molecules.[6] The bromine atoms serve as excellent leaving groups for various nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functional groups.[6]

This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis, physicochemical properties, and its role as a precursor in the synthesis of potentially bioactive compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55981-29-8 | [6][7][8] |

| Molecular Formula | C₂Br₂N₂S | [6][7] |

| Molecular Weight | 243.91 g/mol | [6][7] |

| Appearance | Solid | [9] |

| Melting Point | 111-113 °C | [6] |

| Boiling Point | 289.4 °C at 760 mmHg | [6] |

| Density | 2.5 g/cm³ | [6] |

| LogP | 2.0631 - 2.70 | [6][7] |

| Storage Temperature | 2-8 °C, Inert atmosphere | [9] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR | As a symmetrical molecule with no protons, a standard ¹H NMR spectrum is not applicable. |

| ¹³C NMR | Expected to show a single peak for the two equivalent carbon atoms of the thiadiazole ring. |

| Mass Spectrum | The mass spectrum would show the molecular ion peak and characteristic isotopic pattern for two bromine atoms. |

| IR Spectrum | Characteristic peaks for the C=N and C-S stretching vibrations of the thiadiazole ring are expected. |

Synthesis of this compound

While a definitive, peer-reviewed publication detailing the first synthesis of this compound could not be located, a plausible and commonly employed synthetic strategy for this class of compounds involves the diazotization of an amino-substituted thiadiazole followed by a Sandmeyer-type reaction. A likely precursor is 2,5-diamino-1,3,4-thiadiazole or 2-amino-5-bromo-1,3,4-thiadiazole.

Proposed Synthetic Pathway

The synthesis of this compound can be logically envisioned through a two-step process starting from the commercially available 2,5-diamino-1,3,4-thiadiazole.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on established methods for the synthesis of related halo-thiadiazoles and the Sandmeyer reaction. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole from 2,5-Diamino-1,3,4-thiadiazole

-

Diazotization: Dissolve 2,5-diamino-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Synthesis of this compound from 2-Amino-5-bromo-1,3,4-thiadiazole

-

Diazotization: Repeat the diazotization procedure described in Step 1, using 2-amino-5-bromo-1,3,4-thiadiazole as the starting material.

-

Sandmeyer Reaction: Perform the Sandmeyer reaction as described in Step 1, adding the diazonium salt solution to a solution of CuBr in HBr.

-

Work-up and Purification: Follow the work-up and purification procedures from Step 1 to isolate and purify the final product, this compound.

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis due to the high reactivity of its carbon-bromine bonds.[6] The bromine atoms can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions.

General Reactivity

Caption: Reactivity of this compound in common organic reactions.

Role in the Synthesis of Bioactive Molecules

While this compound itself is not reported to have significant biological activity, it serves as a crucial starting material for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives. These derivatives have been investigated for various therapeutic applications, including:

-

Anticancer Agents: The 1,3,4-thiadiazole nucleus is a common feature in molecules designed as anticancer agents.[10][11] By using this compound as a scaffold, medicinal chemists can synthesize libraries of compounds with diverse substituents to probe structure-activity relationships and identify potent and selective anticancer drug candidates.[10]

-

Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of 2,5-disubstituted-1,3,4-thiadiazoles.[12] The ability to easily modify the substituents at the 2 and 5 positions allows for the fine-tuning of the antimicrobial spectrum and potency.

-

Anticonvulsants: The 1,3,4-thiadiazole ring has been identified as a key pharmacophore for anticonvulsant activity.[13] Synthetic routes starting from this compound provide access to novel derivatives for the development of new treatments for epilepsy and other seizure disorders.

Signaling Pathways and Experimental Workflows

As this compound is primarily a synthetic intermediate, there is no direct evidence of its involvement in specific biological signaling pathways. Its utility lies in its role as a precursor to compounds that may modulate various cellular pathways. For instance, derivatives of 2,5-disubstituted-1,3,4-thiadiazoles have been designed to target enzymes such as carbonic anhydrases and kinases, thereby influencing downstream signaling events.[1]

The general experimental workflow for utilizing this compound in a drug discovery context is outlined below.

Caption: General drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Although its own biological profile is not extensively studied, its importance as a synthetic intermediate is well-established. The ability to readily introduce a wide range of substituents at the 2 and 5 positions makes it a powerful tool for the synthesis of diverse libraries of compounds for drug discovery and materials science. Further research into novel synthetic methodologies and applications of this versatile scaffold is warranted and is expected to continue to contribute to the development of new therapeutic agents and functional materials.

References

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 55981-29-8 | Benchchem [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 55981-29-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound | 55981-29-8 [sigmaaldrich.com]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of 2,5-Dibromo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3,4-thiadiazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, electron-deficient core, substituted with two bromine atoms, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Spectroscopic analysis is fundamental to the characterization of this and related compounds, providing unambiguous confirmation of its structure and purity. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and detailed experimental protocols for acquiring such data.

Data Presentation

Due to the absence of specific experimental data in the searched literature, the following tables provide expected ranges and characteristics for the spectroscopic data of this compound. These estimations are derived from the analysis of similar heterocyclic structures.

Table 1: Expected Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | - | - | No protons are present in the structure of this compound. Therefore, no signals are expected in the ¹H NMR spectrum, assuming a pure sample. |

| ¹³C NMR | 140 - 160 | Singlet | A single signal is expected for the two equivalent carbon atoms of the thiadiazole ring. The chemical shift is influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the bromine substituents. |

Table 2: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Notes |

| 1600 - 1500 | Medium - Weak | C=N stretching | Characteristic of the thiadiazole ring. |

| 1400 - 1300 | Medium | Ring stretching | Involving C-N and N-N bonds. |

| 900 - 800 | Medium - Strong | C-S stretching | Associated with the thiadiazole ring. |

| 700 - 500 | Strong | C-Br stretching | Characteristic of the carbon-bromine bonds. |

Table 3: Expected Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Ion | Notes |

| [M]⁺ | High | C₂Br₂N₂S⁺ | The molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 1:2:1 is expected. |

| [M-Br]⁺ | Medium | C₂BrN₂S⁺ | Fragment corresponding to the loss of one bromine atom. |

| [C₂N₂S]⁺ | Medium | C₂N₂S⁺ | Fragment corresponding to the loss of both bromine atoms. |

| [CSN]⁺ | Variable | CSN⁺ | Further fragmentation of the thiadiazole ring. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of solid heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of dry, purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that would overlap with the expected analyte signals.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

-

¹³C NMR Acquisition:

-

Insert the sample into the NMR probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include a spectral width of 0-200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration and instrument sensitivity), a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Analysis:

-

Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Identify and report the chemical shift (in ppm) of the observed signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic bond vibrations present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary, and record a background spectrum.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

-

Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Process the spectrum by performing a background subtraction.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

-

Assign these bands to the corresponding molecular vibrations (e.g., C=N stretch, C-Br stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition.

Methodology (Electron Impact - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

-

-

Instrumentation:

-

Utilize a mass spectrometer with an electron impact (EI) ionization source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Analysis:

-

The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Identify the molecular ion peak ([M]⁺) and analyze its isotopic pattern to confirm the presence of two bromine atoms.

-

Identify the major fragment ions and propose logical fragmentation pathways.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

A Comprehensive Guide to the Theoretical and Computational Investigation of 2,5-Dibromo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies for the study of 2,5-Dibromo-1,3,4-thiadiazole. This heterocyclic compound is of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,3,4-thiadiazole scaffold.[1][2][3] Computational chemistry offers powerful tools to understand the structural, electronic, and spectroscopic properties of such molecules, thereby guiding the rational design of novel therapeutic agents.[4]

Molecular Structure and Geometric Parameters

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.[5] The choice of functional and basis set is crucial for obtaining reliable results. A common and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[5]

Table 1: Representative Optimized Geometric Parameters for a Substituted 1,3,4-thiadiazole

| Parameter | Bond/Angle | Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C2-N3 | 1.304 |

| N3-N4 | 1.366 | |

| N4-C5 | 1.304 | |

| C5-S1 | 1.768 | |

| S1-C2 | 1.768 | |

| Bond Angle (°) | S1-C2-N3 | 114.5 |

| C2-N3-N4 | 111.8 | |

| N3-N4-C5 | 111.8 | |

| N4-C5-S1 | 114.5 | |

| C5-S1-C2 | 87.4 | |

| Dihedral Angle (°) | N4-C5-S1-C2 | 0.0 |

| N3-N4-C5-S1 | 0.0 |

Note: Data is illustrative and based on general values for substituted 1,3,4-thiadiazoles.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational analysis is essential for the characterization of molecular structure and bonding. FT-IR and FT-Raman spectroscopy are the primary experimental techniques, while DFT calculations can predict the vibrational frequencies and modes. A comparison between the experimental and theoretical spectra allows for a detailed assignment of the observed vibrational bands.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

Objective: To obtain the vibrational spectra of this compound.

Materials:

-

This compound sample

-

KBr (for FT-IR)

-

Capillary tube (for FT-Raman)

Instrumentation:

-

FT-IR spectrometer

-

FT-Raman spectrometer with a suitable laser source (e.g., Nd:YAG laser at 1064 nm)

Procedure:

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

-

FT-Raman Spectroscopy:

-

Place the sample in a capillary tube.

-

Record the FT-Raman spectrum in the range of 4000-100 cm⁻¹.

-

Computational Protocol: Vibrational Frequency Calculation

Objective: To calculate the theoretical vibrational frequencies of this compound.

Methodology:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Perform a geometry optimization of the molecule at the chosen level of theory.

-

Following optimization, perform a frequency calculation at the same level of theory to obtain the harmonic vibrational frequencies.

-

The calculated frequencies are often systematically scaled to better match experimental data.

-

Table 2: Representative Vibrational Frequencies for a 1,3,4-Thiadiazole Ring

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=N) | 1598 | 1597 | C=N stretching |

| ν(N-N) | 1151 | 1150 | N-N stretching |

| ν(C-S) | 700 | 698 | C-S stretching |

| Ring breathing | 850 | 848 | Ring breathing mode |

Note: Data is illustrative and based on general values for substituted 1,3,4-thiadiazoles.

Caption: Workflow for the comparative vibrational analysis.

Electronic Properties and Chemical Reactivity

The electronic properties of this compound, such as its reactivity and kinetic stability, can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Computational Protocol:

-

Software: Gaussian 09.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

Table 3: Representative FMO Energies and Related Parameters

| Parameter | Value (eV) |

| E(HOMO) | -7.5 |

| E(LUMO) | -2.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 2.5 |

| Global Hardness (η) | 2.5 |

| Electronegativity (χ) | 5.0 |

Note: Data is illustrative and based on general values for substituted 1,3,4-thiadiazoles.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. This is particularly useful for understanding the stability of the molecule arising from these interactions.

Computational Protocol:

-

Software: Gaussian 09 with NBO 3.1 program.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure: NBO analysis is performed on the optimized molecular structure.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the regions susceptible to electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions and reaction sites.

Computational Protocol:

-

Software: Gaussian 09.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure: The MEP is calculated from the optimized geometry.

Caption: Logical flow for the computational analysis of electronic properties.

Conclusion and Future Directions

This guide outlines a robust framework for the theoretical and computational investigation of this compound. By combining DFT calculations with experimental spectroscopic data, a comprehensive understanding of its structural, vibrational, and electronic properties can be achieved. These computational insights are invaluable for predicting the molecule's reactivity, stability, and potential as a pharmacophore in drug discovery. Future research should focus on obtaining experimental data for this compound to validate and refine these theoretical models, and to explore its interactions with biological targets through molecular docking and dynamics simulations. The methodologies described herein provide a solid foundation for such future endeavors.

References

- 1. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 2,5-Dibromo-1,3,4-thiadiazole: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibromo-1,3,4-thiadiazole in common organic solvents, designed for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for solubility determination, including a detailed experimental protocol and a qualitative assessment based on the compound's physicochemical properties.

Executive Summary

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, purification, and formulation. This guide presents a comprehensive approach to determining its solubility, addressing the current information gap.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂Br₂N₂S | --INVALID-LINK-- |

| Molecular Weight | 243.91 g/mol | --INVALID-LINK-- |

| Melting Point | 111-113 °C | --INVALID-LINK-- |

| LogP | 2.70 | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

The LogP value of 2.70 indicates moderate lipophilicity, suggesting that this compound will likely exhibit better solubility in organic solvents than in water. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents is presented below.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Polar aprotic solvent, effective for many heterocyclic compounds. |

| Dimethyl sulfoxide (DMSO) | 7.2 | High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | Moderate to High | Good general-purpose solvent for moderately polar compounds. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | Effective for compounds with moderate polarity. |

| Acetone | 5.1 | Moderate | A polar aprotic solvent that should be a reasonable solvent. |

| Ethyl Acetate | 4.4 | Moderate | A moderately polar solvent. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent. |

| Chloroform | 4.1 | Moderate | Similar to dichloromethane. |

| Ethanol | 4.3 | Low to Moderate | A polar protic solvent; solubility may be limited by the compound's lipophilicity. |

| Methanol | 5.1 | Low to Moderate | A polar protic solvent; similar to ethanol. |

| Toluene | 2.4 | Low | A non-polar aromatic solvent. |

| Hexane | 0.1 | Very Low | A non-polar aliphatic solvent. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is recommended for obtaining quantitative solubility data for this compound.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a solid foundation for its determination. The predicted qualitative solubility, based on its physicochemical properties, suggests good solubility in polar aprotic solvents like DMF and DMSO. The detailed experimental protocol offers a reliable method for researchers to obtain precise quantitative solubility data, which is essential for the effective utilization of this compound in research and development.

An In-depth Technical Guide to the Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the versatile precursor, thiosemicarbazide. The document details various synthetic methodologies, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison. Furthermore, it includes diagrammatic representations of reaction workflows and a proposed biological mechanism of action to cater to the interests of drug development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The ease of synthesis and the ability to introduce diverse substituents at the 2- and 5-positions make this heterocyclic system an attractive target for drug discovery programs. Thiosemicarbazide serves as a readily available and cost-effective starting material for the construction of the 1,3,4-thiadiazole ring. This guide focuses on the primary synthetic routes from thiosemicarbazide to 2,5-disubstituted-1,3,4-thiadiazoles, providing the necessary technical details for their preparation and characterization.

Synthetic Methodologies

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazide predominantly involves the cyclization of an N-acylthiosemicarbazide intermediate. This intermediate can be formed in situ or prepared in a separate step. The key transformation is the intramolecular cyclodehydration of the acylthiosemicarbazide. Several reagents and conditions have been developed to effect this transformation, each with its own advantages and limitations.

The general synthetic approach can be visualized as a two-step process: acylation of thiosemicarbazide followed by cyclization.

Cyclization using Strong Acids

Concentrated mineral acids such as sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are commonly employed to catalyze the cyclodehydration of acylthiosemicarbazides. These methods are often straightforward and effective for a range of substrates.

Table 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Acid Catalysis

| R¹ | R² | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl | H | H₂SO₄ | - | 0 - RT | 2 | 91 | [2] |

| 4-Methoxyphenyl | H | H₂SO₄ | - | 0 - RT | 2 | 85 | [2] |

| 2,5-Dimethoxyphenyl | H | H₂SO₄ | - | 0 - RT | 2 | 61 | [2] |

| Cinnamyl | Phenyl | H₂SO₄ | - | RT | 24 | 70-80 | Various |

| Phenyl | H | PPA | - | 100 | 1 | 85 | Various |

Cyclization using Dehydrating Agents

Dehydrating agents like phosphorus oxychloride (POCl₃) are highly effective for the synthesis of 1,3,4-thiadiazoles from acylthiosemicarbazides. This method is particularly useful for substrates that may be sensitive to strong mineral acids.

Table 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using POCl₃

| R¹ | R² | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl | H | - | Reflux | 3 | 88 | Various |

| 4-Chlorophenyl | H | - | Reflux | 3 | 92 | Various |

| 2-Hydroxyphenyl | H | - | Reflux | 4 | 85 | Various |

| (E)-2-methoxy-styryl | Phenyl | - | Reflux | 2 | 70-80 | [3] |

| 4-Nitrophenyl | Phenyl | - | Reflux | 2 | 67 | [4] |

One-Pot Syntheses

One-pot procedures, where the acylation and cyclization steps are performed in a single reaction vessel without isolation of the intermediate, offer advantages in terms of efficiency and reduced waste.

Table 3: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

| R¹ Source | R² Source | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl Aldehyde | Aryl Hydrazide | Lawesson's Reagent, DMAP | Toluene | Reflux | 10 | 75-97 | [5] |

| Carboxylic Acid | Thiosemicarbazide | PPE, Chloroform | Chloroform | Reflux | 10 | 48-70 | [6] |

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazoles using Concentrated H₂SO₄

This protocol is adapted from the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine.[2]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add thiosemicarbazide (1.0 eq).

-

Addition of Reagents: Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C. To this solution, add the corresponding carboxylic acid (1.0 eq) portion-wise.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for the specified time (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the resulting solution with a suitable base (e.g., concentrated ammonia solution) to a pH of 6-7.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using POCl₃

This protocol is a general method for the cyclization of N-acylthiosemicarbazides.

-

Reaction Setup: Place the N-acylthiosemicarbazide (1.0 eq) in a round-bottom flask.

-

Addition of Reagent: Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 volumes).

-

Reaction: Heat the mixture to reflux for the required time (usually 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Isolation: Pour the residue onto crushed ice and neutralize with a saturated solution of potassium carbonate.

-

Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from an appropriate solvent to obtain the pure product.

Data Presentation

The following tables summarize the characterization data for representative 2,5-disubstituted-1,3,4-thiadiazoles synthesized from thiosemicarbazide.

Table 4: Spectroscopic Data for Selected 5-Aryl-2-amino-1,3,4-thiadiazoles

| Compound | R¹ | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 1 | Phenyl | 91 | 7.75 (d, 2H), 7.41-7.47 (m, 5H, Ar-H & NH₂)[2] | 168.5 (C-2), 156.5 (C-5), 131.0 (Ar-C), 129.6 (Ar-C), 129.2 (Ar-C), 126.3 (Ar-C)[2] | 3268, 3061 (N-H), 1633 (C=N)[2] | 177 (M⁺)[2] |

| 2 | 4-Methoxyphenyl | 85 | 7.68 (d, 2H), 6.98 (d, 2H), 7.20 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)[7] | 168.0, 160.5, 156.0, 128.0, 124.0, 114.5, 55.5 | 3300, 3100 (N-H), 1610 (C=N), 1250 (C-O) | 207 (M⁺) |

| 3 | 2,5-Dimethoxyphenyl | 61 | 7.62 (d, 1H), 7.22 (bs, 2H, NH₂), 7.13 (d, 1H), 7.00 (dd, 1H), 3.86 (s, 3H), 3.75 (s, 3H)[2] | 170.3, 153.5, 150.6, 149.1, 120.3, 117.0, 114.2, 110.6, 56.7, 55.6[2] | 3270, 3100 (N-H), 1620 (C=N) | 237 (M⁺)[2] |

Table 5: Spectroscopic Data for a 2,5-Disubstituted-1,3,4-thiadiazole from Acylthiosemicarbazide and POCl₃

| Compound | R¹ | R² | Yield (%) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 4 | (E)-styryl | Phenylamino | 75 | 10.47 (s, 1H, NH), 8.43-7.00 (m, 12H, Ar-H & vinyl-H)[3] | 3285 (N-H), 1597 (C=N), 1610 (C=C) | 293 (M⁺) |

Mechanistic Insights

Synthetic Mechanism: Acid-Catalyzed Cyclodehydration

The generally accepted mechanism for the acid-catalyzed formation of 1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid involves three key steps:

-

Acylation: The thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid to form a tetrahedral intermediate, which then collapses to give the N-acylthiosemicarbazide.

-

Thioenolization and Cyclization: The N-acylthiosemicarbazide undergoes acid-catalyzed thioenolization. The lone pair on the terminal nitrogen then attacks the electron-deficient carbon of the enol, leading to a five-membered ring intermediate.

-

Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic 1,3,4-thiadiazole ring.

Biological Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that regulate DNA topology and are crucial for bacterial survival.[8] The proposed mechanism involves the binding of the thiadiazole derivatives to the active site of these enzymes, thereby stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

Conclusion

This technical guide has outlined the principal synthetic routes for the preparation of 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazide. The methodologies discussed, including acid-catalyzed cyclization, the use of dehydrating agents, and one-pot procedures, offer a versatile toolkit for accessing a wide array of derivatives. The provided experimental protocols and tabulated data serve as a practical resource for researchers in the field. Furthermore, the elucidation of both the synthetic and a key biological mechanism of action underscores the importance of this heterocyclic scaffold in the ongoing quest for novel therapeutic agents. The continued exploration of new synthetic strategies and the expansion of the structure-activity relationship knowledge base for 1,3,4-thiadiazole derivatives will undoubtedly fuel future drug discovery and development efforts.

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE(1014-25-1) 1H NMR [m.chemicalbook.com]

- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 1,3,4-Thiadiazole Formation from Thiohydrazides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2][3][4] Understanding the fundamental mechanisms of its synthesis is paramount for the rational design and development of novel drug candidates. This technical guide provides an in-depth exploration of the core mechanism for the formation of 1,3,4-thiadiazoles from thiohydrazide precursors, supplemented with experimental protocols and quantitative data.

The Fundamental Reaction Pathway

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from thiohydrazides and carboxylic acids is a common and efficient method.[2][5] The reaction generally proceeds via an acid-catalyzed cyclodehydration mechanism. The key steps involve the nucleophilic attack of the thiohydrazide on the carboxylic acid, followed by intramolecular cyclization and subsequent dehydration to form the aromatic 1,3,4-thiadiazole ring.

A proposed mechanism for this transformation is as follows:

-

Activation of the Carboxylic Acid: In the presence of a strong acid or a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.[2][5]

-

Nucleophilic Attack: The terminal nitrogen atom of the thiohydrazide acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Water Elimination (Dehydration): A series of proton transfers occur, leading to the formation of a good leaving group (water). The elimination of a water molecule results in the formation of an N-acylthiohydrazide intermediate.

-

Intramolecular Cyclization: The sulfur atom of the N-acylthiohydrazide then acts as a nucleophile, attacking the carbon of the protonated amide. This intramolecular cyclization leads to the formation of a five-membered ring intermediate.

-

Final Dehydration: A second dehydration step, driven by the aromatization of the ring, occurs. This involves the elimination of another water molecule, resulting in the formation of the stable, aromatic 2,5-disubstituted 1,3,4-thiadiazole.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of 1,3,4-thiadiazole formation from a thiohydrazide and a carboxylic acid.

Caption: General mechanism of 1,3,4-thiadiazole formation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles from thiohydrazides or their precursors.

| R¹ Substituent | R² Substituent | Reagents/Conditions | Yield (%) | Reference |

| Phenyl | Amino | Thiosemicarbazide, Benzoic Acid, POCl₃ | - | [2] |

| 4-Chlorophenyl | Amino | 4-Chlorobenzoic acid, Thiosemicarbazide, POCl₃ | - | [3] |

| Phenyl | Amino | Thiosemicarbazide, Benzoic Acid, PPE | - | [5] |

| 2-Phenylethyl | Amino | 3-Phenylpropanoic acid, Thiosemicarbazide, PPE | - | [5] |

| Phenoxymethyl | Amino | 2-Phenoxyacetic acid, Thiosemicarbazide, PPE | - | [5] |

| (Naphthalen-2-yl)methyl | Amino | 2-(Naphthalen-2-yl)acetic acid, Thiosemicarbazide, PPE | - | [5] |

| Butane-1,4-diyl | Amino | Adipic acid, Thiosemicarbazide, PPE | - | [5] |

| Aryl | Amino | Aromatic Carboxylic Acids, Thiosemicarbazide, POCl₃ | - | [3] |

Note: Specific yield percentages were not consistently provided in the reviewed literature for direct thiohydrazide reactions. The table reflects the common use of thiosemicarbazide, a close precursor, in similar cyclization reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a common class of these compounds derived from the reaction of a carboxylic acid with thiosemicarbazide (which can be considered an in-situ precursor to the thiohydrazide intermediate).

General Procedure using Phosphorus Oxychloride (POCl₃)

This method is widely employed for the cyclodehydration of carboxylic acids and thiosemicarbazide.[3]

Materials:

-

Aromatic carboxylic acid (1 eq)

-

Thiosemicarbazide (1 eq)

-

Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)

Procedure:

-

A mixture of the aromatic carboxylic acid (e.g., 0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.

-

Phosphorus oxychloride (e.g., 5-10 mL) is carefully added to the mixture.

-

The reaction mixture is refluxed for a specified period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is poured onto crushed ice and neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or potassium carbonate, to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

Synthesis using Polyphosphate Ester (PPE)

This protocol offers an alternative to the often harsh conditions of POCl₃.[5]

Materials:

-

Carboxylic acid (1 eq)

-

Thiosemicarbazide (1 eq)

-

Polyphosphate ester (PPE)

-

Chloroform

Procedure:

-

A solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL) is heated to 60 °C.

-

Thiosemicarbazide (5 mmol) is added to the hot solution.

-

The reaction mixture is stirred at this temperature for a designated time, with reaction progress monitored by TLC.

-

Upon completion, the formed precipitate is filtered off.

-

The solid is washed sequentially with chloroform and hexane.

-

The product is dried to yield the 2-amino-1,3,4-thiadiazole derivative.

Logical Relationships in Synthesis

The synthesis of 1,3,4-thiadiazoles from thiohydrazides is part of a broader network of synthetic strategies for obtaining this important heterocyclic core. The following diagram illustrates the logical relationship between different starting materials and the target 1,3,4-thiadiazole.

Caption: Synthetic pathways to 1,3,4-thiadiazoles.

This guide provides a foundational understanding of the mechanism of 1,3,4-thiadiazole formation from thiohydrazides. The versatility of this reaction, coupled with the biological significance of the resulting products, ensures its continued importance in the field of drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Dibromo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives via palladium-catalyzed Suzuki cross-coupling reactions of 2,5-Dibromo-1,3,4-thiadiazole. The 1,3,4-thiadiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The Suzuki coupling reaction offers a versatile and efficient method for the C-C bond formation, allowing for the introduction of diverse aryl and heteroaryl substituents at the 2 and 5 positions of the thiadiazole ring.

Introduction

The 1,3,4-thiadiazole ring is a key pharmacophore in medicinal chemistry due to its diverse biological activities. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of 2,5-diaryl-1,3,4-thiadiazoles, this compound serves as a versatile starting material. The two bromine atoms can be sequentially or simultaneously substituted with various aryl or heteroaryl groups, enabling the creation of a diverse library of compounds for biological screening.

Reaction Principle and Pathway

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

While a specific, detailed protocol for the Suzuki coupling of this compound is not extensively documented in publicly available literature, the following protocols are based on successful Suzuki reactions performed on structurally similar dihalogenated heterocycles, such as 2,5-dibromo-3-hexylthiophene and 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.[1][2] These provide a strong starting point for reaction optimization.

Protocol 1: General Procedure for the Double Suzuki Coupling of this compound

This protocol aims for the symmetrical disubstitution of the thiadiazole core.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 mmol)

-

1,4-Dioxane (10 mL)

-

Water (2.5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane (10 mL) to the flask and stir the mixture at room temperature for 30 minutes.

-

To the stirred mixture, add the arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and water (2.5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Suzuki Coupling for Unsymmetrical 2,5-Disubstituted-1,3,4-thiadiazoles

By controlling the stoichiometry of the boronic acid, it is possible to achieve monosubstitution, followed by a second Suzuki coupling with a different boronic acid to yield unsymmetrical products.

Step 1: Monosubstitution

Follow Protocol 1, but use only 1.0-1.2 equivalents of the first arylboronic acid. The reaction time may need to be optimized to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted by-product. Careful monitoring by TLC or GC-MS is crucial.

Step 2: Disubstitution

-

Isolate and purify the 2-bromo-5-aryl-1,3,4-thiadiazole from Step 1.

-

Subject the purified mono-substituted product to a second Suzuki coupling reaction (following Protocol 1) with a different arylboronic acid.

Data Presentation

The following tables summarize typical reaction conditions and expected yields based on analogous Suzuki coupling reactions of dihalogenated heterocycles.[1][2][3]

Table 1: Reaction Parameters for Double Suzuki Coupling

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid (2.5 eq) |

| Catalyst | Pd(PPh₃)₄ (6 mol%) |

| Base | K₃PO₄ (4.0 eq) |

| Solvent System | 1,4-Dioxane / H₂O (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12-24 h |

| Typical Yield | 60-90% |

Table 2: Comparison of Catalysts and Bases in Similar Systems

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | Good to Excellent | [1][2] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Moderate to Good | [3] |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | High | [4] |

| Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 110 | Good | [3] |

Applications in Drug Development

The 2,5-diaryl-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry. Derivatives have shown a broad spectrum of biological activities, making them attractive candidates for drug development programs.

-

Antimicrobial Agents: Many 1,3,4-thiadiazole derivatives exhibit potent activity against various bacterial and fungal strains.[5]

-

Anticancer Agents: The thiadiazole nucleus is present in several compounds with demonstrated anticancer activity, often acting through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.

-

Anti-inflammatory Agents: Certain substituted 1,3,4-thiadiazoles have been shown to possess anti-inflammatory properties.

The ability to readily synthesize a diverse library of 2,5-diaryl-1,3,4-thiadiazoles using the Suzuki coupling reaction allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in the drug discovery process.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Sonogashira Cross-Coupling of 2,5-Dibromo-1,3,4-thiadiazole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives is therefore of significant interest for the development of new therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it proceeds under mild conditions with a high tolerance for various functional groups.[4][5]